Doripenem Exhibits 4-Fold Lower MIC90 Than Imipenem Against ESBL-Producing Enterobacteriaceae
In a study evaluating 201 ESBL-producing Enterobacteriaceae isolates (153 E. coli and 48 K. pneumoniae), doripenem demonstrated a 4-fold lower MIC90 value (0.12 µg/mL) compared to imipenem (0.5 µg/mL). Both doripenem and meropenem inhibited 100% of ESBL-producing Enterobacteriaceae at ≤0.5 µg/mL [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) against ESBL-producing Enterobacteriaceae |
|---|---|
| Target Compound Data | MIC90 = 0.12 µg/mL |
| Comparator Or Baseline | Imipenem: MIC90 = 0.5 µg/mL; Meropenem: MIC90 ≤0.5 µg/mL (100% inhibition at ≤0.5 µg/mL) |
| Quantified Difference | Doripenem MIC90 is 4-fold lower (more potent) than imipenem |
| Conditions | Broth microdilution against 201 ESBL-producing Enterobacteriaceae clinical isolates (153 E. coli, 48 K. pneumoniae) |
Why This Matters
Lower MIC90 values indicate higher intrinsic potency, which may translate to greater therapeutic margin and higher probability of PK/PD target attainment at standard dosing regimens.
- [1] Betriu C, Gómez M, López-Fabal F, Culebras E, Rodríguez-Avial I, Picazo JJ. Activity of doripenem against extended-spectrum β-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa isolates. Eur J Clin Microbiol Infect Dis. 2010 Sep;29(9):1179-81. View Source
